molecular formula C9H9FO2 B15274222 (2S)-2-Fluoro-2-phenylpropanoic acid

(2S)-2-Fluoro-2-phenylpropanoic acid

Cat. No.: B15274222
M. Wt: 168.16 g/mol
InChI Key: UQZSHNJGBJJFJN-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-Fluoro-2-phenylpropanoic acid is an organic compound with the molecular formula C9H9FO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-Fluoro-2-phenylpropanoic acid typically involves the introduction of a fluorine atom into a phenylpropanoic acid derivative. One common method is the asymmetric synthesis, which ensures the production of the desired (2S) enantiomer. This can be achieved through various catalytic processes, including the use of chiral catalysts that promote the selective formation of the (2S) configuration.

Industrial Production Methods: Industrial production of this compound often involves large-scale chemical reactions under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific details of the industrial process may vary depending on the manufacturer and the intended application of the compound.

Chemical Reactions Analysis

Types of Reactions: (2S)-2-Fluoro-2-phenylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

(2S)-2-Fluoro-2-phenylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (2S)-2-Fluoro-2-phenylpropanoic acid involves its interaction with specific molecular targets. The fluorine atom in the compound can influence its binding affinity and reactivity with enzymes and receptors. This can lead to changes in metabolic pathways and biological activities, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • (2S)-2-Chloro-2-phenylpropanoic acid
  • (2S)-2-Bromo-2-phenylpropanoic acid
  • (2S)-2-Iodo-2-phenylpropanoic acid

Comparison: Compared to its halogenated analogs, (2S)-2-Fluoro-2-phenylpropanoic acid is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and stability. These properties can influence the compound’s reactivity and interactions in various chemical and biological systems.

Properties

Molecular Formula

C9H9FO2

Molecular Weight

168.16 g/mol

IUPAC Name

(2S)-2-fluoro-2-phenylpropanoic acid

InChI

InChI=1S/C9H9FO2/c1-9(10,8(11)12)7-5-3-2-4-6-7/h2-6H,1H3,(H,11,12)/t9-/m0/s1

InChI Key

UQZSHNJGBJJFJN-VIFPVBQESA-N

Isomeric SMILES

C[C@](C1=CC=CC=C1)(C(=O)O)F

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.